(2R,5R)-2,5-dimethylpyrrolidine

Asymmetric Catalysis Pauson-Khand Reaction Chiral Auxiliary

(2R,5R)-2,5-Dimethylpyrrolidine (CAS 39713-72-9) is a chiral, non-racemic secondary amine belonging to the C2-symmetric 2,5-disubstituted pyrrolidine class. It is characterized by its trans-configuration and specific (2R,5R) absolute stereochemistry at the C2 and C5 positions, which renders it a valuable building block and chiral auxiliary in asymmetric synthesis.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
CAS No. 39713-72-9
Cat. No. B1298869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-2,5-dimethylpyrrolidine
CAS39713-72-9
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCC1CCC(N1)C
InChIInChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyZEBFPAXSQXIPNF-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5R)-2,5-Dimethylpyrrolidine CAS 39713-72-9: Procurement-Grade Chiral Pyrrolidine for Asymmetric Synthesis


(2R,5R)-2,5-Dimethylpyrrolidine (CAS 39713-72-9) is a chiral, non-racemic secondary amine belonging to the C2-symmetric 2,5-disubstituted pyrrolidine class [1]. It is characterized by its trans-configuration and specific (2R,5R) absolute stereochemistry at the C2 and C5 positions, which renders it a valuable building block and chiral auxiliary in asymmetric synthesis [1]. This compound is supplied as a liquid, typically at ≥97% purity (GC), with a molecular weight of 99.17 g/mol and a reported optical rotation of [α]20/D -19.0±1.5° [2]. Its primary utility lies in its ability to influence stereochemical outcomes in various organic transformations, including catalytic reactions and the synthesis of enantiomerically pure compounds for pharmaceutical and agrochemical research .

Why Generic 2,5-Dimethylpyrrolidine Mixtures Cannot Replace (2R,5R)-2,5-Dimethylpyrrolidine


The procurement of a generic "2,5-dimethylpyrrolidine" mixture (e.g., CAS 3378-71-0) or the incorrect stereoisomer is a critical point of failure in asymmetric synthesis. The compound exists as four distinct stereoisomers: the (2R,5R) and (2S,5S) enantiomers, and the cis-(2R,5S) and cis-(2S,5R) diastereomers . In applications where stereochemical control is paramount—such as chiral auxiliary-mediated reactions or asymmetric catalysis—only the single, defined (2R,5R) enantiomer provides the necessary chiral environment to achieve high diastereoselectivity or enantioselectivity [1]. Using a mixture of stereoisomers introduces competing reaction pathways, leading to reduced selectivity, lower yields of the desired enantiomer, and impure final products, thereby compromising the integrity and reproducibility of scientific research . The following evidence quantifies the performance advantage conferred specifically by the (2R,5R) configuration.

Quantitative Differentiation Evidence for (2R,5R)-2,5-Dimethylpyrrolidine


Pauson-Khand Reaction Diastereoselectivity with (2R,5R)- vs. Achiral Ynamine Complexes

In the Pauson-Khand reaction with norbornadiene, the use of a chiral ynamine complex derived from the (2R,5R)-2,5-dimethylpyrrolidine auxiliary (compound 12e) provided significantly enhanced stereocontrol compared to an achiral morpholine-derived analogue (compound 12a). The reaction using the (2R,5R) auxiliary proceeded at an unprecedentedly low temperature of -35 °C in the absence of chemical promoters, demonstrating high diastereoselectivity [1].

Asymmetric Catalysis Pauson-Khand Reaction Chiral Auxiliary

Steric Influence on Ruthenium Catalyst Geometry vs. Achiral Pyrrolidine Ligand

When incorporated into a lutidine-based PNN pincer ligand, the (2R,5R)-2,5-dimethylpyrrolidine substituent exerts a distinct steric influence on the diastereomeric equilibrium of the resulting ruthenium complex, unlike an achiral pyrrolidine substituent which lacks this stereochemical bias [1]. Computational studies corroborated that the C-centered chirality of the (R,R)-dimethyl group leads to a small but non-negligible preference in stereochemistry at the metal center, a feature absent in the achiral version [1].

Organometallic Chemistry PNN Pincer Ligands Ruthenium Catalysis

C2-Symmetric Chiral Scaffold vs. Achiral or Non-C2-Symmetric Amines in Ligand Design

The C2-symmetry of the trans-2,5-disubstituted pyrrolidine framework, as exemplified by (2R,5R)-2,5-dimethylpyrrolidine, is a key design element for chiral N,N-chelating ligands. Unlike achiral or non-C2-symmetric amines, this symmetry reduces the number of possible diastereomeric transition states in metal-catalyzed reactions, simplifying the catalytic cycle and often leading to higher enantioselectivity [1]. The (2R,5R)-configured ligands (e.g., (R,R)-MePMP, (R,R)-MePEP) have been successfully synthesized and characterized, with the X-ray structure of a palladium complex confirming the defined chiral environment [1].

Asymmetric Catalysis Chiral Ligand Design N,N-Chelating Ligands

Enantiomeric Purity (e.e.) in Synthesis of (2R,5R)- vs. (2S,5S) Dimethylpyrrolidine

A synthetic route has been developed that can produce either the (2S,5S)- or (2R,5R)-enantiomer of dimethylpyrrolidine with high enantiomeric purity. The process, starting from a mixture of 2,5-hexanediol isomers, yields the desired C2-symmetric pyrrolidine with an enantiomeric excess (e.e.) of ≥97% [1]. This highlights the feasibility of obtaining the specific (2R,5R) enantiomer in high optical purity, a crucial specification for procurement when compared to lower-purity mixtures or racemates.

Asymmetric Synthesis Chiral Pool Synthesis Methodology

Recommended Research and Industrial Applications for (2R,5R)-2,5-Dimethylpyrrolidine


Chiral Auxiliary for High-Diastereoselectivity Transformations

Ideal for applications demanding high stereocontrol, such as the Pauson-Khand reaction where the (2R,5R) auxiliary enabled a 94:6 diastereomeric ratio, a critical performance metric for synthesizing complex, enantioenriched cyclopentenone frameworks without additional promoters [1]. This is also applicable to Claisen rearrangements, where the chiral auxiliary directs the approach of reactive fragments to a specific face of a ketene acetal, enabling the synthesis of optically active amides [2].

Synthesis of C2-Symmetric Chiral Ligands for Asymmetric Catalysis

The (2R,5R)-configured pyrrolidine is a privileged building block for constructing C2-symmetric N,N-chelating ligands, such as (R,R)-MePMP and (R,R)-MePEP [3]. Its use in ligand design simplifies catalytic cycles by reducing the number of possible diastereomeric transition states, a key advantage for developing efficient and predictable asymmetric hydrogenation, allylic alkylation, and other metal-catalyzed transformations [3].

Development of Heterogeneous Chiral Catalysts

This compound can be integrated into more complex ligand architectures, such as chiral proton sponge derivatives, to form complexes with transition metals like Rhodium(I) and Palladium(II) [4]. These complexes can then be immobilized on solid supports like mesoporous MCM-41 to create recyclable heterogeneous catalysts for alkene hydrogenation, offering a pathway to more sustainable industrial processes [4].

Fine-Tuning Organometallic Complex Geometry

The steric bulk of the (2R,5R)-2,5-dimethylpyrrolidine group provides a distinct stereochemical influence on the metal center in organometallic complexes, as demonstrated in ruthenium pincer complexes [5]. This makes it a valuable substituent for researchers investigating the relationship between ligand architecture, catalyst geometry, and catalytic activity, enabling the systematic study of steric and electronic effects [5].

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